N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a nitrobenzene group, and a sulfonamide moiety
Preparation Methods
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclohexene derivative, followed by the introduction of the nitrobenzene group and the sulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit certain enzymes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a nitro group, leading to different chemical properties and applications.
2-(1-Cyclohexenyl)ethylamine: This compound lacks the nitrobenzene and sulfonamide groups, making it less complex and with different reactivity.
2-(1-Cyclohexenyl)cyclohexanone: This compound has a cyclohexanone group instead of a nitrobenzene group, resulting in different chemical behavior
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-13(2)16(9-8-15(12)18(19)20)23(21,22)17-11-10-14-6-4-3-5-7-14/h6,8-9,17H,3-5,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDGNRUWYCXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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